Cas no 926262-82-0 (1-(3-fluoro-4-methylphenyl)ethan-1-amine)

1-(3-Fluoro-4-methylphenyl)ethan-1-amine is a fluorinated aromatic amine derivative characterized by the presence of a methyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substitution enhances its reactivity and metabolic stability, making it valuable for designing bioactive molecules. The methyl group further contributes to steric and electronic modulation, allowing fine-tuning of physicochemical properties. Its well-defined structure and functional group compatibility facilitate efficient derivatization, supporting applications in medicinal chemistry and material science. Proper handling is advised due to potential amine-related hazards.
1-(3-fluoro-4-methylphenyl)ethan-1-amine structure
926262-82-0 structure
Product Name:1-(3-fluoro-4-methylphenyl)ethan-1-amine
CAS No:926262-82-0
MF:C9H12FN
MW:153.196685791016
MDL:MFCD09041163
CID:1976757
PubChem ID:16767776
Update Time:2025-10-17

1-(3-fluoro-4-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluoro-4-methylphenyl)ethanamine
    • A1-07357
    • AKOS000123420
    • SB76180
    • BMB26282
    • EN300-104514
    • Z363990474
    • AKOS022473994
    • 1-(3-fluoro-4-methylphenyl)ethan-1-amine
    • 926262-82-0
    • (1S)-1-(3-fluoro-4-methylphenyl)ethanamine
    • SCHEMBL23122278
    • MDL: MFCD09041163
    • Inchi: 1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
    • InChI Key: LTXLBDDARARPQF-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C(C)N

Computed Properties

  • Exact Mass: 153.095377549g/mol
  • Monoisotopic Mass: 153.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 206.8±25.0 °C at 760 mmHg
  • Flash Point: 88.2±11.1 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

1-(3-fluoro-4-methylphenyl)ethan-1-amine Security Information

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1-(3-fluoro-4-methylphenyl)ethan-1-amine Related Literature

Additional information on 1-(3-fluoro-4-methylphenyl)ethan-1-amine

1-(3-Fluoro-4-Methylphenyl)ethan-1-amine (CAS No. 926262-82-0)

1-(3-Fluoro-4-Methylphenyl)ethan-1-amine, also known by its CAS registry number 926262-82-0, is a chemical compound with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with an ethanamine group. The presence of both fluorine and methyl substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of various bioactive molecules.

The molecular structure of 1-(3-fluoro-4-methylphenyl)ethan-1-amine consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethanamine group (-CH₂NH₂) is attached to the benzene ring at the 1-position, forming a secondary amine. This arrangement not only enhances the compound's reactivity but also provides versatility in its potential applications. Recent studies have highlighted its role as an intermediate in the synthesis of complex heterocyclic compounds, which are of great interest in drug discovery.

One of the key areas where 1-(3-fluoro-4-methylphenyl)ethan-1-amine has shown promise is in medicinal chemistry. Its ability to act as a precursor for bioisosteric replacements has been extensively explored. For instance, researchers have utilized this compound to develop analogs with improved pharmacokinetic profiles, such as enhanced solubility and reduced toxicity. These advancements have been documented in several peer-reviewed journals, underscoring its importance in modern drug design.

In addition to its role in pharmaceutical research, 1-(3-fluoro-4-methylphenyl)ethan-1-amine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of novel semiconducting materials. Recent breakthroughs in this field have demonstrated that derivatives of this compound can exhibit favorable charge transport characteristics, making them suitable for applications in flexible electronics and optoelectronic devices.

The synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves multi-step processes that combine aromatic substitution reactions with amine formation techniques. One common approach involves the nucleophilic aromatic substitution of a suitable halogenated precursor with ammonia or an amine source. The optimization of reaction conditions, such as temperature and solvent selection, has been a focus of recent studies to improve yield and purity.

From an environmental standpoint, the ecological impact of 1-(3-fluoro-4-methylphenyl)ethan-1-amine has been evaluated in several toxicity studies. These studies have provided insights into its potential effects on aquatic organisms and soil microbiota, guiding responsible handling and disposal practices within industrial settings.

In conclusion, 1-(3-fluoro-4-methylphenyl)ethan-1-amime (CAS No. 926262_82_0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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